2-(2-(Dimethylamino)ethyl)aniline
Overview
Description
2-(2-(Dimethylamino)ethyl)aniline is an organic compound with the molecular formula C10H16N2 . It is also known by its IUPAC name 2-[2-(dimethylamino)ethoxy]aniline .
Molecular Structure Analysis
The molecular structure of 2-(2-(Dimethylamino)ethyl)aniline consists of a benzene ring attached to an ethyl chain, which is further attached to a dimethylamino group . The InChI code for this compound is 1S/C10H16N2/c1-12(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8,11H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-(Dimethylamino)ethyl)aniline are not fully detailed in the search results. It is known to be a powder at room temperature . The exact values for its density, boiling point, and melting point are not provided .Scientific Research Applications
Drug and Gene Delivery Systems
The compound is used in the creation of amphiphilic block copolymers for drug and gene delivery . These copolymers can load simultaneously anticancer drugs and nucleic acids due to their different physico-chemical properties . The resulting cationic amphiphilic copolymer self-associates in aqueous media into nanosized micelles which are loaded with the antioxidant, anti-inflammatory, and anticancer drug quercetin .
Biomedical Applications
The compound is used in the synthesis of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which is a key component in the creation of biocompatible and biodegradable polymer-based nanocarriers . These nanocarriers are designed for different targeted therapies .
pH and Temperature-responsive Materials
The compound is used in the creation of pH and temperature-responsive materials . These materials can adjust their physical solubility and chemical interaction based on external stimuli like temperature and pH . Such materials are particularly useful in the removal of heavy metals from natural environments .
Highly Efficient Cr(VI) Adsorption
The compound is used in the synthesis of s-POSS-(PDMAEMA)16 , a sixteen-arm star-shaped polymer . This polymer shows controllable and reversible pH-responsive behavior and thermoresponsive behavior . It can adsorb Cr(VI) due to strong electrostatic interactions between its tertiary amines and Cr(VI) .
Creation of Stimuli-responsive Polymersomes
The compound is used in the synthesis of diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) . These polymersomes show pH and temperature-responsive groups .
Development of Multi-stimuli-responsive Materials
The compound is used in the development of multi-stimuli-responsive materials . These materials can adjust their physical solubility and chemical interaction based on multiple external stimuli .
Mechanism of Action
Target of Action
It is known that amines, such as 2-(2-(dimethylamino)ethyl)aniline, can interact with various biological targets due to their basic nature .
Mode of Action
Like other organic amines, it is expected to act as a weak base . This means it can accept protons (H+) from other substances, potentially influencing the pH of its environment and interacting with various biological targets.
Biochemical Pathways
It is known that amines can participate in a variety of biochemical reactions due to their basic nature .
Pharmacokinetics
For instance, amines are generally well-absorbed due to their ability to exist as both charged and uncharged species, which can influence their distribution and excretion .
Result of Action
As an amine, it may influence various biological processes through its interactions with different targets .
Action Environment
The action, efficacy, and stability of 2-(2-(Dimethylamino)ethyl)aniline can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the amine, potentially influencing its interactions with biological targets .
Safety and Hazards
properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXXEJQDOXRHLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510633 | |
Record name | 2-[2-(Dimethylamino)ethyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3478-92-0 | |
Record name | 2-[2-(Dimethylamino)ethyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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